Physical and chemical properties of 2-(3-Methoxyphenoxy)aniline
Physical and chemical properties of 2-(3-Methoxyphenoxy)aniline
An In-depth Technical Guide to 2-(3-Methoxyphenoxy)aniline: Properties, Synthesis, and Applications
Introduction
2-(3-Methoxyphenoxy)aniline is a substituted aromatic amine and a member of the diphenyl ether class of compounds. Its molecular architecture, featuring a flexible ether linkage connecting two distinct aromatic rings—one bearing a nucleophilic amine and the other an electron-donating methoxy group—makes it a versatile building block in organic synthesis. This guide provides an in-depth analysis of its chemical and physical properties, established synthetic routes, reactivity profile, and its applications, particularly as a scaffold in medicinal chemistry and drug discovery programs. For researchers and drug development professionals, understanding the nuances of this molecule is crucial for leveraging its potential in creating novel, biologically active agents.
The diphenyl ether motif is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a wide array of biological systems.[1] However, the presence of the aniline substructure introduces important metabolic considerations that must be addressed during the drug design process.[2][3] This document aims to serve as a comprehensive technical resource, synthesizing core data with practical insights for professionals in the field.
Chemical Identity and Structure
A precise understanding of the molecule's identity and structure is fundamental to its application.
Identifiers
The compound is cataloged under specific identifiers for unambiguous reference in chemical databases and literature. The free base and its common hydrochloride salt are distinct entities.[1]
| Identifier | Value | Source |
| Chemical Name | 2-(3-Methoxyphenoxy)aniline | [4][5] |
| CAS Number | 54584-59-7 | [4][6] |
| CAS Number (HCl Salt) | 1185078-17-4 | [1] |
| Molecular Formula | C13H13NO2 | [4][7] |
| Molecular Weight | 215.25 g/mol | [5][7] |
| MDL Number | MFCD08688069 | [5][7] |
Molecular Structure
The structure consists of an aniline ring linked via an ether oxygen to the 1-position of a 3-methoxyphenyl ring.
Caption: 2D structure of 2-(3-Methoxyphenoxy)aniline.
Structural Descriptors
These text-based formats provide a standardized representation of the molecular structure.
| Descriptor | Value | Source |
| Canonical SMILES | COC1=CC(=CC=C1)OC2=CC=CC=C2N | [4] |
| InChI | 1S/C13H13NO2/c1-15-10-5-4-6-11(9-10)16-13-8-3-2-7-12(13)14/h2-9H,14H2,1H3 | [4][7] |
| InChIKey | ZEGAONSJZMMFGN-UHFFFAOYSA-N | [4][7] |
Physicochemical Properties
The physical and computed properties of a compound dictate its behavior in experimental settings, including solubility, stability, and potential for intermolecular interactions.
Physical Properties
| Property | Value | Source |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [5][7] |
| Storage Temperature | 4°C, protect from light | [7] |
| Storage Conditions | Keep container tightly closed in a dry and well-ventilated area. |
Computed Molecular Properties
| Property | Value | Source |
| Topological Polar Surface Area | 44.5 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Complexity | 210 | [4] |
Synthesis and Reactivity
Synthetic Pathway
The most direct and commonly cited method for the synthesis of 2-(3-Methoxyphenoxy)aniline is through the chemical reduction of its nitro precursor, 1-(3-methoxyphenoxy)-2-nitrobenzene.[5][8] This transformation is a cornerstone of aromatic chemistry, converting an electron-withdrawing nitro group (-NO₂) into an electron-donating amino group (-NH₂).
Causality Behind Experimental Choice: This pathway is favored due to the ready availability of the nitroaromatic starting material and the high efficiency of nitro group reduction. A variety of reducing agents can be employed, from classic methods like tin or iron in acidic media to modern catalytic hydrogenation techniques (e.g., H₂ gas with a palladium, platinum, or nickel catalyst).[8] Catalytic hydrogenation is often preferred in laboratory and industrial settings as it is atom-economical and typically produces cleaner reaction profiles with fewer byproducts, simplifying purification.
Synthesis Workflow
The workflow represents a self-validating system: the disappearance of the starting material and the appearance of the product can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), with the final product structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]
Caption: Synthetic workflow for 2-(3-Methoxyphenoxy)aniline.
Chemical Reactivity
The reactivity of 2-(3-Methoxyphenoxy)aniline is governed by its key functional groups: the aniline moiety, the diphenyl ether linkage, and the methoxy group.
-
Aniline Moiety : The primary amino group (-NH₂) is nucleophilic and basic, making it the most reactive site.[11] It readily undergoes acylation, alkylation, and diazotization reactions. As a strong activating group, it directs electrophilic aromatic substitution to the ortho and para positions of its own ring.
-
Aromatic Rings : Both benzene rings are susceptible to electrophilic aromatic substitution. The aniline ring is strongly activated by the amino group. The phenoxy ring is activated by both the ether oxygen and the methoxy group, with substitution patterns influenced by their combined directing effects.
-
Methoxy Group : The -OCH₃ group is an activating, ortho-, para-director for electrophilic substitution on the phenoxy ring.[12]
-
Ether Linkage : The diphenyl ether bond is generally stable but can be cleaved under harsh conditions, such as with strong acids (e.g., HBr).
Applications in Research and Development
Role in Medicinal Chemistry
2-(3-Methoxyphenoxy)aniline serves as a valuable scaffold for building more complex molecules with potential therapeutic applications. Its structure allows for systematic modification at several points to explore structure-activity relationships (SAR). For instance, the aniline nitrogen can be functionalized to introduce various side chains, while the aromatic rings can be further substituted to modulate properties like potency, selectivity, and pharmacokinetics.[13] The compound and its derivatives have been investigated in the context of developing inhibitors for various kinases and other biological targets in oncology and infectious diseases.[1][14]
Considerations for Drug Development
While the aniline functional group is a common feature in many approved drugs, it is also associated with potential metabolic liabilities.[2] The aniline ring can be oxidized by cytochrome P450 enzymes in the liver, potentially leading to the formation of reactive metabolites like nitrosoarenes or quinone-imines.[3] These metabolites can be toxic or immunogenic. Therefore, a critical part of the drug development process for any aniline-containing compound is a thorough investigation of its metabolic profile. Researchers may design derivatives that block or sterically hinder the sites of metabolic oxidation to create safer drug candidates.
Safety and Handling
Proper handling of 2-(3-Methoxyphenoxy)aniline is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.
GHS Hazard Classification
| Pictogram |
|
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation.[15] H319: Causes serious eye irritation.[15] H335: May cause respiratory irritation.[5][16] |
| Precautionary Statements | P261: Avoid breathing dust.[15] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection.[15] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Recommended Handling Procedures
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[15]
-
Personal Protective Equipment (PPE) :
-
First Aid Measures :
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[16]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses and continue rinsing. Seek immediate medical attention.
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
-
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Figure 1: Chemical Structure and Numbering of 2-(3-Methoxyphenoxy)aniline.
